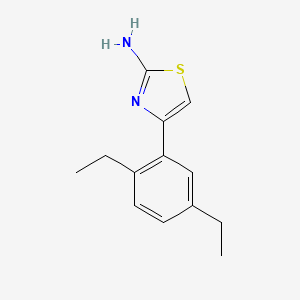

4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a diethylphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Mechanism of Action

Target of Action

It has been found to sustain nf-κb activation by a toll-like receptor 4 (tlr4) ligand . TLR4 is a part of the body’s immune response and plays a crucial role in pathogen recognition and activation of innate immunity.

Mode of Action

The compound interacts with its target by sustaining NF-κB activation by a TLR4 ligand, lipopolysaccharide (LPS), after an extended incubation . This interaction enhances the immune response, particularly in the context of vaccine adjuvant activity .

Biochemical Pathways

The compound appears to influence the NF-κB signaling pathway, which plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Result of Action

The compound enhances TLR4 ligand-induced innate immune activation and antigen presenting function in primary murine bone marrow-derived dendritic cells without direct activation of T cells . In vivo murine vaccination studies demonstrated that the compound acted as a potent co-adjuvant when used in combination with monophosphoryl lipid A (MPLA), enhancing antigen-specific IgG equivalent to that of AS01B .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,5-diethylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazoles and phenyl derivatives.

Scientific Research Applications

4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

- 4-(2,5-Diethylphenyl)-1,3-oxazole-2-amine

- 4-(2,5-Diethylphenyl)-1,3-thiazol-2-thiol

Uniqueness

4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the diethylphenyl group, which imparts distinct steric and electronic properties

Biological Activity

4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound notable for its diverse biological activities. This compound, characterized by a thiazole ring and ethyl-substituted phenyl group, has attracted attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.

- Molecular Formula : C₁₃H₁₆N₂S

- Molecular Weight : 232.34 g/mol

The thiazole ring contributes to the compound's unique properties, making it a subject of interest for further chemical modifications and applications in drug development.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens:

- Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Shows efficacy against various fungal strains, including drug-resistant species .

The compound's structure allows it to interact with microbial targets effectively, potentially disrupting their cellular processes.

Anticancer Effects

Research indicates that derivatives of thiazole compounds, including this compound, possess anticancer properties. A study highlighted the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound demonstrated moderate antiproliferative activity across multiple human cancer cell lines, with IC50 values ranging from 0.36 to 0.86 μM .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| 10s | SGC-7901 | 0.36 - 0.86 | Tubulin inhibition |

| 10u | Various | Higher than 10s | Reduced activity |

| 10c | Various | Moderate | Tubulin dynamics disruption |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It acts as a direct inhibitor of the enzyme 5-lipoxygenase (LOX), which plays a significant role in the synthesis of leukotrienes involved in inflammatory responses. This inhibition suggests potential therapeutic applications in treating conditions such as asthma and rheumatoid arthritis .

Case Studies and Research Findings

-

Study on Antiproliferative Activity :

A series of thiazole derivatives were synthesized and screened for their ability to inhibit cancer cell growth. The study found that compounds with specific substitutions on the thiazole ring exhibited enhanced antiproliferative effects compared to others . -

Evaluation Against Leishmania :

Another research study tested various thiazole derivatives against Leishmania amazonensis, indicating that these compounds could serve as promising candidates for developing new antileishmanial drugs due to their structural attributes influencing activity . -

Inhibition of Inflammatory Pathways :

A detailed investigation into the anti-inflammatory effects revealed that certain thiazole derivatives could significantly reduce markers of inflammation in vitro and in vivo, supporting their potential use in managing inflammatory diseases .

Properties

IUPAC Name |

4-(2,5-diethylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-9-5-6-10(4-2)11(7-9)12-8-16-13(14)15-12/h5-8H,3-4H2,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVGORYGBJIUAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.